molecular formula C20H25NO4S B284073 N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide

N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B284073
M. Wt: 375.5 g/mol
InChI Key: LWZGNDOWPLYOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBP, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBP is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including its ability to reduce inflammation, pain, and fever. It has been shown to be effective in treating various conditions, including arthritis, migraine, and menstrual cramps. In addition, N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. COX-2 is an enzyme that is upregulated in response to inflammation, and its inhibition results in the reduction of prostaglandin synthesis, which is responsible for pain and inflammation.
Biochemical and Physiological Effects
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of leukocyte migration. It also has antioxidant properties, which may contribute to its anti-inflammatory effects. N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a longer half-life than other NSAIDs, which may contribute to its prolonged therapeutic effects.

Advantages and Limitations for Lab Experiments

N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its solubility in organic solvents and its stability under a range of pH conditions. However, it is important to note that N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than traditional NSAIDs. Another area of interest is the use of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, which may lead to the development of new therapeutic applications.

Synthesis Methods

The synthesis of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction between 4-methoxybenzenesulfonyl chloride and isobutyryl chloride, followed by the reaction with isopropylamine. The resulting product is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.

properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-(4-propan-2-ylphenyl)sulfonylpropanamide

InChI

InChI=1S/C20H25NO4S/c1-14(2)16-6-12-19(13-7-16)26(23,24)21(20(22)15(3)4)17-8-10-18(25-5)11-9-17/h6-15H,1-5H3

InChI Key

LWZGNDOWPLYOGA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C

Origin of Product

United States

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